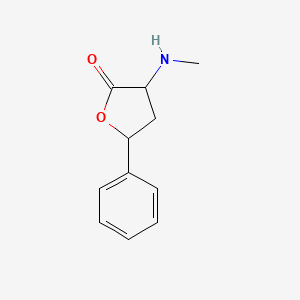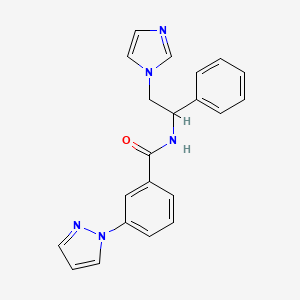
N-(2-(1H-Imidazol-1-yl)-1-phenylethyl)-3-(1H-pyrazol-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(1H-Imidazol-1-yl)-1-phenylethyl)-3-(1H-pyrazol-1-yl)benzamide is a complex organic compound that features both imidazole and pyrazole rings. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their biological activities. The compound’s unique structure makes it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-Imidazol-1-yl)-1-phenylethyl)-3-(1H-pyrazol-1-yl)benzamide typically involves the formation of C-N bonds. One common method involves the reaction of an aromatic aldehyde with o-phenylenediamine in the presence of N,N-dimethylformamide and sulfur . This reaction yields the desired compound under mild conditions, making it an efficient and versatile synthetic route.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis, such as optimizing reaction conditions and scaling up the process, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and yield of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-(1H-Imidazol-1-yl)-1-phenylethyl)-3-(1H-pyrazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield different imidazole or pyrazole derivatives, while substitution reactions can introduce various functional groups into the compound.
Scientific Research Applications
N-(2-(1H-Imidazol-1-yl)-1-phenylethyl)-3-(1H-pyrazol-1-yl)benzamide has several applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe to study biological processes involving imidazole and pyrazole rings.
Medicine: The compound’s structure suggests potential pharmacological activities, making it a candidate for drug development.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which N-(2-(1H-Imidazol-1-yl)-1-phenylethyl)-3-(1H-pyrazol-1-yl)benzamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The imidazole and pyrazole rings can bind to active sites of enzymes, inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(1H-Imidazol-1-yl)-1-phenylethyl)benzamide
- N-(2-(1H-Imidazol-1-yl)-1-phenylethyl)-3-(1H-pyrazol-1-yl)benzoic acid
Uniqueness
N-(2-(1H-Imidazol-1-yl)-1-phenylethyl)-3-(1H-pyrazol-1-yl)benzamide is unique due to the presence of both imidazole and pyrazole rings in its structure. This dual functionality allows it to interact with a broader range of molecular targets compared to compounds with only one of these rings. Additionally, the specific arrangement of these rings in the compound enhances its potential biological activity and makes it a valuable tool in scientific research.
Properties
Molecular Formula |
C21H19N5O |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
N-(2-imidazol-1-yl-1-phenylethyl)-3-pyrazol-1-ylbenzamide |
InChI |
InChI=1S/C21H19N5O/c27-21(18-8-4-9-19(14-18)26-12-5-10-23-26)24-20(15-25-13-11-22-16-25)17-6-2-1-3-7-17/h1-14,16,20H,15H2,(H,24,27) |
InChI Key |
XOPJDZYCKZQCOE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2C=CN=C2)NC(=O)C3=CC(=CC=C3)N4C=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



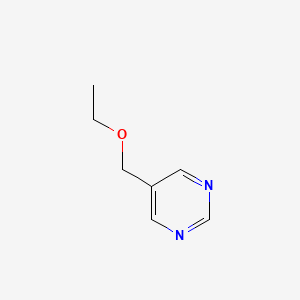

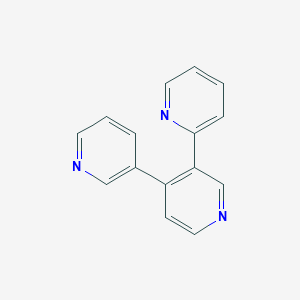
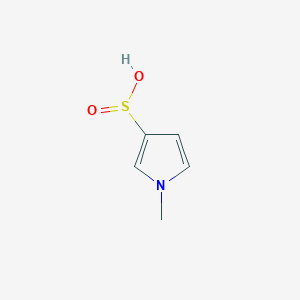
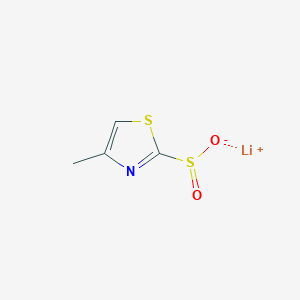
![2-(Pyrimidin-5-yl)benzo[d]thiazole](/img/structure/B13108936.png)
![2,3,7-Trimethyl-5H-cyclopenta[b]pyrazine](/img/structure/B13108944.png)
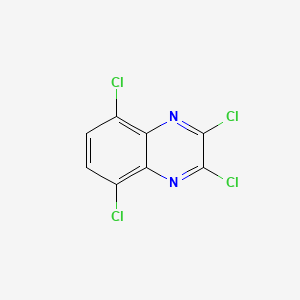
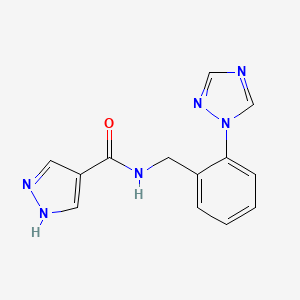
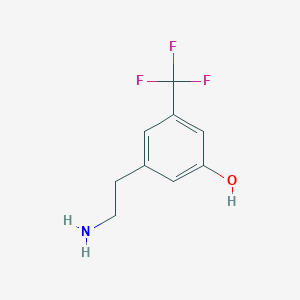
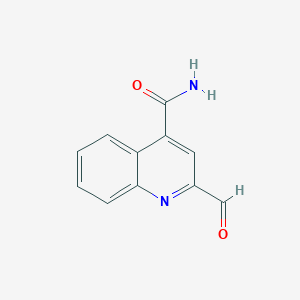
![(1R,4R)-Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13108986.png)
